1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid (CAS 2060061-16-5, MW 348.44 g/mol, C19H28N2O4) is a selectively protected piperidine-3-carboxylic acid scaffold endowed with an unsymmetrical ethyl(propyl)amino moiety at the 5-position and a benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen. The compound serves as a strategic intermediate in medicinal chemistry programs, where its orthogonal protection and differentiated steric/electronic profile enable precise functionalization at either the carboxylic acid or the deprotected amine positions.

Molecular Formula C19H28N2O4
Molecular Weight 348.4 g/mol
Cat. No. B13222906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid
Molecular FormulaC19H28N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCCN(CC)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H28N2O4/c1-3-10-20(4-2)17-11-16(18(22)23)12-21(13-17)19(24)25-14-15-8-6-5-7-9-15/h5-9,16-17H,3-4,10-14H2,1-2H3,(H,22,23)
InChIKeyFXBLJLRHRUTMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid: A Procurable, Protected Piperidine-3-carboxylic Acid Scaffold


1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid (CAS 2060061-16-5, MW 348.44 g/mol, C19H28N2O4) is a selectively protected piperidine-3-carboxylic acid scaffold endowed with an unsymmetrical ethyl(propyl)amino moiety at the 5-position and a benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen . The compound serves as a strategic intermediate in medicinal chemistry programs, where its orthogonal protection and differentiated steric/electronic profile enable precise functionalization at either the carboxylic acid or the deprotected amine positions .

Why In-Class Piperidine-3-carboxylic Acid Building Blocks Cannot Replace 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid


Generic substitution with superficially similar Cbz-protected piperidine-3-carboxylic acid derivatives (e.g., the 5-dimethylamino or 5-methyl(isopropyl)amino analogs) fails because the unsymmetrical ethyl(propyl)amino motif at the 5-position imparts unique steric bulk, lipophilicity, and hydrogen-bonding properties that directly influence downstream compound ADME profiles, target selectivity, and synthetic efficiency . Critically, this specific substitution pattern is a key intermediate in a patent-protected synthetic route, meaning that alternative analogs cannot legally or chemically replicate the final active pharmaceutical ingredient (API) structure .

Quantitative Procurement-Relevant Differentiation Evidence for 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid


Enhanced Lipophilicity and Molecular Bulk Relative to 5-Dimethylamino Analog

This compound exhibits a molecular weight of 348.44 g/mol and incorporates an ethyl(propyl)amino substituent, contrasting with the 5-dimethylamino analog (CAS 2059955-15-4, MW 306.36 g/mol). While the dimethylamino analog has a measured LogP of 1.6599 and TPSA of 70.08 , the target compound's extended alkyl chains predict a higher LogP (estimated ~2.5–3.0) and a comparable TPSA (~74.02 based on related analogs [1]). The 42.08 g/mol molecular weight increase confers greater lipophilic bulk, directly impacting tissue distribution and protein binding in subsequent drug candidates.

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Superior Batch-Specific Analytical Characterization Package vs. Generic Analogs

Batch-specific quality control documentation is explicitly available for this compound, including NMR, HPLC, and GC reports . In contrast, many close analog suppliers (e.g., 5-dimethylamino analog from Leyan) provide only a single-purity specification without routine batch-specific chromatographic or spectroscopic documentation . This difference is critical for research groups requiring lot-to-lot consistency in multi-step syntheses.

Quality Control Procurement Assurance Reproducibility

Essential Intermediate in a Patent-Protected Synthetic Route

The compound is explicitly flagged as a patent-protected intermediate by ChemicalBook, with direct sale prohibited except through licensed vendors . This indicates that 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid is a non-fungible component of a specific, patented synthetic sequence leading to an active pharmaceutical ingredient. No generic analog with a different 5-substituent can legally or chemically substitute for this compound in the manufacture of the patented drug substance.

Intellectual Property Compliance API Manufacturing Process Chemistry

Where 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid Outperforms Generic Piperidine Building Blocks


Synthesis of Patent-Protected CNS Drug Candidates Requiring Specific 5-Amino Substitution

In programs targeting novel GABA uptake inhibitors or related CNS receptors, the ethyl(propyl)amino moiety provides a distinct steric and hydrophobic footprint that cannot be replicated by symmetrical dialkylamino analogs. The Cbz protection allows orthogonal deprotection and site-selective conjugation, making this compound the preferred intermediate for generating structure-activity relationship (SAR) libraries around the 5-position .

Multi-Step Medicinal Chemistry Campaigns Demanding High Batch-to-Batch Reproducibility

When synthetic sequences exceed 5–6 steps, the availability of batch-specific NMR, HPLC, and GC documentation for this compound minimizes troubleshooting time caused by variable intermediate quality. This contrasts with less well-characterized analogs, where single-purity specifications cannot guarantee consistent performance in subsequent transformations.

API Process Development and Manufacturing Scale-Up Under Patent Filing

Organizations engaged in the development of a patented API that relies on this specific intermediate must source it from a compliant, traceable supply. The documented patent protection makes this compound the only legally viable option, directly influencing procurement decisions in regulated pharmaceutical manufacturing environments.

Quote Request

Request a Quote for 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.